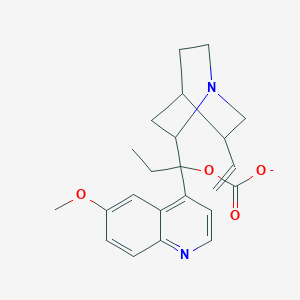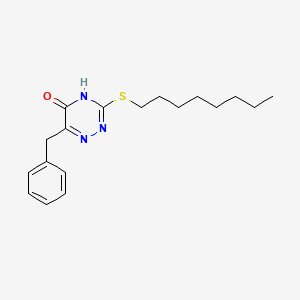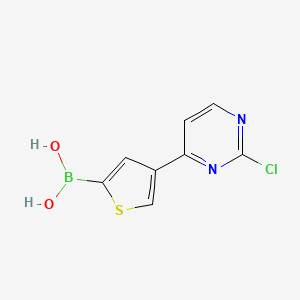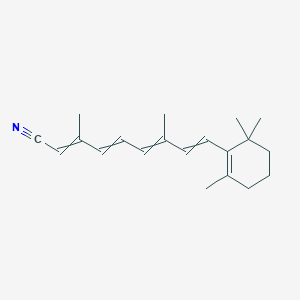
Cinchonan-9-ol,6'-methoxy-, 9-(ethyl carbonate), (8a,9R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinchonan-9-ol,6’-methoxy-, 9-(ethyl carbonate), (8a,9R)- is a chemical compound with the molecular formula C23H28N2O4 and a molecular weight of 395.48 g/mol . This compound is derived from the cinchona tree and is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cinchonan-9-ol,6’-methoxy-, 9-(ethyl carbonate), (8a,9R)- typically involves the reaction of Cinchonan-9-ol,6’-methoxy- with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cinchonan-9-ol,6’-methoxy-, 9-(ethyl carbonate), (8a,9R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted cinchonan derivatives .
Wissenschaftliche Forschungsanwendungen
Cinchonan-9-ol,6’-methoxy-, 9-(ethyl carbonate), (8a,9R)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activities, including antimalarial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Cinchonan-9-ol,6’-methoxy-, 9-(ethyl carbonate), (8a,9R)- involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of certain pathogens by interfering with their metabolic processes. The compound binds to enzymes and receptors, disrupting their normal function and leading to the inhibition of cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinine: A well-known antimalarial compound with a similar structure.
Quinidine: An antiarrhythmic agent used to treat heart conditions.
Cinchonan-9-ol, 10,11-dihydro-6’-methoxy-, (8α,9R)-: A related compound with similar chemical properties.
Uniqueness
Cinchonan-9-ol,6’-methoxy-, 9-(ethyl carbonate), (8a,9R)- is unique due to its specific ethyl carbonate group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C23H27N2O4- |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
[1-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1-(6-methoxyquinolin-4-yl)propyl] carbonate |
InChI |
InChI=1S/C23H28N2O4/c1-4-15-14-25-11-9-16(15)12-21(25)23(5-2,29-22(26)27)19-8-10-24-20-7-6-17(28-3)13-18(19)20/h4,6-8,10,13,15-16,21H,1,5,9,11-12,14H2,2-3H3,(H,26,27)/p-1 |
InChI-Schlüssel |
JBILKPNYOBNRDT-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C1CC2CCN1CC2C=C)(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Hydroxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094651.png)


![N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B14094664.png)
![1-benzyl-3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14094670.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B14094678.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094698.png)
![3-ethyl-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094705.png)
![N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14094708.png)
![4-hydroxy-8-{2-[(4-methoxybenzyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094717.png)


![[(2R,3S,5S)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B14094725.png)

